5-Amino-4-methyl-2-(trifluoromethyl)phenol
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Overview
Description
5-Amino-4-methyl-2-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 3-methoxy-4-(trifluoromethyl)aniline with boron tribromide in dichloroethane at 0°C, followed by stirring at room temperature for 14 hours, yields the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
5-Amino-4-methyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the amino and methyl groups.
2-Amino-4-trifluoromethylphenol: Similar structure but differs in the position of the amino and trifluoromethyl groups.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains additional functional groups and a pyrazole ring .
Uniqueness
5-Amino-4-methyl-2-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methyl groups provide sites for further chemical modifications .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-amino-4-methyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-5(8(9,10)11)7(13)3-6(4)12/h2-3,13H,12H2,1H3 |
InChI Key |
OBDJAWUZYFQXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)C(F)(F)F |
Origin of Product |
United States |
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